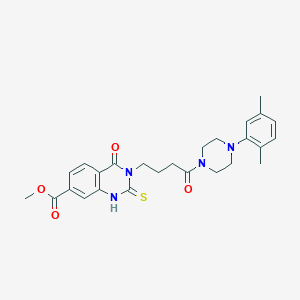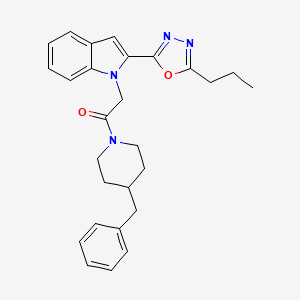![molecular formula C17H15N3O3S B11273999 methyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11273999.png)
methyl 2-{[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE typically involves the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with carbon disulfide in the presence of a base can lead to the formation of the oxadiazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the oxadiazole intermediate.
Attachment of the Benzoate Group: The final step involves the esterification of the oxadiazole derivative with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, nitriles, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-THIADIAZOL-3-YL)METHYL]AMINO}BENZOATE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-TRIAZOLE-3-YL)METHYL]AMINO}BENZOATE: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of METHYL 2-{[(5-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL)METHYL]AMINO}BENZOATE lies in its specific oxadiazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H15N3O3S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
methyl 2-[(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]benzoate |
InChI |
InChI=1S/C17H15N3O3S/c1-22-16(21)13-9-5-6-10-14(13)18-11-20-17(24)23-15(19-20)12-7-3-2-4-8-12/h2-10,18H,11H2,1H3 |
InChI-Schlüssel |
RZAZPUPENXQSSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Cyanophenyl)-1-({3-methyl-5-[(1E)-2-(2,4,6-trimethylphenyl)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11273923.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B11273931.png)
![N-Tert-butyl-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11273948.png)

![1-(4-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11273968.png)
![2-[4-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B11273971.png)


![3-cyclohexyl-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)propanamide](/img/structure/B11273978.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11274001.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B11274009.png)
